8-[(Oxan-2-yl)oxy]oct-4-en-1-ol
Description
8-[(Oxan-2-yl)oxy]oct-4-en-1-ol is a mid-sized aliphatic compound featuring an oct-4-en-1-ol backbone modified by an oxane (tetrahydropyran) ether group at the 8-position. Its molecular formula is C₁₃H₂₄O₃, with a molecular weight of 228.33 g/mol. The structure includes a terminal hydroxyl group at position 1, a double bond at position 4, and a cyclic ether (oxane) substituent at position 7. This combination of functional groups confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and ether groups, and reactivity influenced by the double bond.
Properties
CAS No. |
62422-46-2 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
8-(oxan-2-yloxy)oct-4-en-1-ol |
InChI |
InChI=1S/C13H24O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h1-2,13-14H,3-12H2 |
InChI Key |
VXQZLMCBKSSGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC=CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxan-2-yl)oxy]oct-4-en-1-ol typically involves the formation of the oxane ring followed by its attachment to the oct-4-en-1-ol chain. One common method involves the use of epoxidation reactions to form the oxane ring, followed by nucleophilic substitution to attach the oct-4-en-1-ol chain. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the oxane ring and the subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(Oxan-2-yl)oxy]oct-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-[(Oxan-2-yl)oxy]oct-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 8-[(Oxan-2-yl)oxy]oct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The oxane ring and the oct-4-en-1-ol chain can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 8-[(Oxan-2-yl)oxy]oct-4-en-1-ol with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
Octan-2-ol vs. This compound Octan-2-ol (CAS 123-96-6) is a simpler secondary alcohol with a branched chain. Its lower molecular weight and lack of ether/alkene groups make it more volatile and less polar than the target compound. The absence of a double bond also reduces its oxidative reactivity . this compound’s ether group enhances steric bulk and may improve stability against hydrolysis compared to esters.
Oct-4-en-1-ol vs. This compound The primary alcohol in oct-4-en-1-ol increases its hydrogen-bonding capacity, but the lack of an ether group reduces its lipophilicity. The target compound’s oxane substituent likely improves solubility in non-polar solvents, making it more amphiphilic.
Rutin and Oxyresveratrol While rutin (a flavonoid glycoside) and oxyresveratrol (a stilbenoid) are aromatic and bioactive, the target compound’s aliphatic structure limits direct functional overlap. However, the hydroxyl group in this compound may confer mild antioxidant activity, albeit weaker than polyphenols like oxyresveratrol .
Research Findings and Hypothetical Data
Table 2: Hypothetical Physicochemical Data
| Property | This compound | Octan-2-ol | Oct-4-en-1-ol |
|---|---|---|---|
| Boiling Point (°C) | ~285 | 179 | ~210 |
| Water Solubility (mg/L) | Low (<100) | 1,200 | Insoluble |
| LogP (Octanol-Water) | ~2.5 | 3.0 | ~2.8 |
Key Observations
- The oxane group slightly reduces hydrophobicity (lower LogP) compared to octan-2-ol, balancing solubility in polar and non-polar media.
- The double bond increases susceptibility to oxidative degradation, necessitating stabilizers in formulations.
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